molecular formula C7H9BrF3NO B3246603 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one CAS No. 178946-36-6

3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one

Cat. No.: B3246603
CAS No.: 178946-36-6
M. Wt: 260.05 g/mol
InChI Key: BKEPLTVGMWTVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one: is a chemical compound with the molecular formula C7H9BrF3NO and a molecular weight of 260.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a piperidin-2-one ring structure. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one typically involves the bromination of 1-(2,2,2-trifluoroethyl)piperidin-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the piperidin-2-one ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves the use of brominating agents and appropriate solvents to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidin-2-one derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is used in biological research to study its effects on different biological systems. It can be used to investigate the interactions of brominated and trifluoromethylated compounds with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers study its interactions with biological molecules to identify potential drug candidates .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique chemical structure makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is unique due to its specific piperidin-2-one ring structure combined with bromine and trifluoroethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF3NO/c8-5-2-1-3-12(6(5)13)4-7(9,10)11/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEPLTVGMWTVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one
Reactant of Route 2
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one
Reactant of Route 3
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one
Reactant of Route 4
Reactant of Route 4
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one
Reactant of Route 6
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.